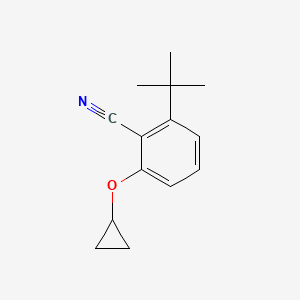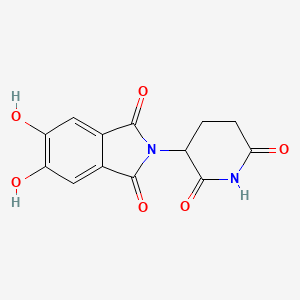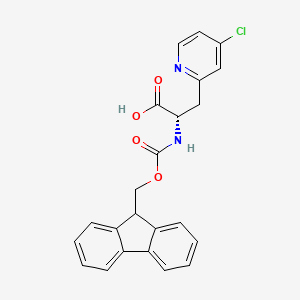
(R)-4-(4-Fluorophenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-(4-fluorophenyl)pyrrolidin-2-one is an organic compound belonging to the class of phenylpyrrolidines. This compound features a pyrrolidine ring substituted with a 4-fluorophenyl group at the 4-position and a ketone group at the 2-position. It is a chiral molecule with the (4R) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(4-fluorophenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and ®-pyrrolidine-2-one.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with ®-pyrrolidine-2-one in the presence of a suitable catalyst, such as piperidine, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield (4R)-4-(4-fluorophenyl)pyrrolidin-2-one.
Industrial Production Methods
Industrial production of (4R)-4-(4-fluorophenyl)pyrrolidin-2-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4R)-4-(4-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
(4R)-4-(4-fluorophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (4R)-4-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes and receptors, modulating their activity and affecting various biochemical pathways. The compound’s fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Parsaclisib: A phenylpyrrolidine compound with similar structural features, used as a phosphoinositide 3-kinase inhibitor.
Pyrrolidinyl urea, thiourea, guanidine, and cyanoguanidine compounds: These compounds share the pyrrolidine core structure and are investigated for their kinase inhibitory properties.
Uniqueness
(4R)-4-(4-fluorophenyl)pyrrolidin-2-one stands out due to its specific (4R) configuration and the presence of the 4-fluorophenyl group. These structural features contribute to its unique binding properties and biological activity, distinguishing it from other phenylpyrrolidine derivatives.
特性
分子式 |
C10H10FNO |
|---|---|
分子量 |
179.19 g/mol |
IUPAC名 |
(4R)-4-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10FNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1 |
InChIキー |
JIQYWLZCHCBUSG-QMMMGPOBSA-N |
異性体SMILES |
C1[C@@H](CNC1=O)C2=CC=C(C=C2)F |
正規SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12096778.png)







![(6-Benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,3-diazinane-1-carbonyl]benzoate](/img/structure/B12096829.png)




